molecular formula C15H19ClN2 B12639696 4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride CAS No. 6769-96-6

4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride

Cat. No.: B12639696
CAS No.: 6769-96-6
M. Wt: 262.78 g/mol
InChI Key: XGMQTEOOESPILK-UHFFFAOYSA-N
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Description

4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group attached to a phenylethyl moiety and a methylaniline group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride typically involves multi-step organic reactions. One common method includes the reductive amination of 2-methyl-4-nitroaniline with 2-phenylethylamine, followed by the reduction of the nitro group to an amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the manufacture of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethyl moiety may interact with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenylethyl structure but different functional groups.

    N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide: A compound with a similar amino-phenylethyl structure but with additional heterocyclic rings.

Uniqueness

4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more versatile for various applications compared to its analogs.

Properties

CAS No.

6769-96-6

Molecular Formula

C15H19ClN2

Molecular Weight

262.78 g/mol

IUPAC Name

4-(2-amino-1-phenylethyl)-2-methylaniline;hydrochloride

InChI

InChI=1S/C15H18N2.ClH/c1-11-9-13(7-8-15(11)17)14(10-16)12-5-3-2-4-6-12;/h2-9,14H,10,16-17H2,1H3;1H

InChI Key

XGMQTEOOESPILK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CN)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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